molecular formula C11H10BrNO6 B2985486 1,3-Dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate CAS No. 100487-81-8

1,3-Dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate

Cat. No.: B2985486
CAS No.: 100487-81-8
M. Wt: 332.106
InChI Key: NJAONFWUEGWOPG-UHFFFAOYSA-N
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Description

1,3-Dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate is an organic compound with the molecular formula C11H10BrNO6. It is a derivative of malonic acid, featuring a bromine and nitro group on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate can be synthesized through a multi-step process. One common method involves the bromination of 2-nitroaniline followed by esterification with malonic acid derivatives. The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and an acid catalyst for the esterification step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps involving the reducing agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in materials science and medicinal chemistry .

Properties

IUPAC Name

dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO6/c1-18-10(14)9(11(15)19-2)7-4-3-6(12)5-8(7)13(16)17/h3-5,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAONFWUEGWOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)Br)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of dimethyl malonate (7.8 mL, 68.2 mmol) in DME (100 mL) at 0° C. was added K2CO3 (12.6 g, 91.0 mmol). The reaction mixture was stirred for 30 min, and then 4-bromo-1-fluoro-2-nitrobenzene (10.0 g, 45.5 mmol) was added. The reaction mixture stirred at 40° C. overnight. The reaction was cooled, diluted with water (200 mL), and extracted with EtOAc (100 mL×3). The combined organic layers were washed with brine (100 mL), dried (Na2SO4) and concentrated. The residue was triturated with PE:EtOAc=8:1 (30 mL) to 13.0 g (86%) of the title compound as a yellow solid. [M+H] Calc'd for C11H10BrNO6, 332, 334. Found, 332, 334.
Quantity
7.8 mL
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reactant
Reaction Step One
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12.6 g
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reactant
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100 mL
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10 g
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200 mL
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Synthesis routes and methods II

Procedure details

Dimethyl malonate (13 mL) was added dropwise to 2.7 g sodium hydride suspended in 20 mL dimethylsulfoxide. The mixture was heated to 100° C. for 10 minutes and then cooled to room temperature. 5-Bromo-2-fluoronitrobenzene (5.0 g) in 25 mL of dimethylsulfoxide was added and the mixture was heated at 100° C. for 2 hours. The reaction mixture was cooled and quenched with 300 mL of saturated ammonium chloride solution and extracted three times with ethyl acetate. The extracts were combined, washed with saturated ammonium chloride, water and brine, dried over anhydrous sodium sulfate and concentrated to give crude dimethyl 4-bromo-2-nitrophenylmalonate as a pale yellow oil.
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
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Quantity
5 g
Type
reactant
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Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To 9.4 g of sodium hydride was added 195 ml of dimethyl sulfoxide, followed by the dropwise addition of 22.37 ml of dimethyl malonate. At the end of the addition, the mixture was heated at 100° C. and maintained at that temperature for 40 minutes. At this point, 25 g of 1,4-dibromo-2-nitrobenzene was added all at once. The reaction mixture was maintained at 100° C. for 4 hours and then it was added to 1.0 liter of saturated ammonium chloride solution. The resulting mixture was extracted with ethyl acetate and the extracts were washed with ammonium chloride solution, water and saturated sodium chloride. The dried (MgSO4) solvent was evaporated, and the residue was recrystalized from ethyl acetate-hexane to give 22.45 g of dimethyl 2-(4-bromo-2-nitrophenyl)malonate.
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
195 mL
Type
solvent
Reaction Step One
Quantity
22.37 mL
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
1 L
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To a suspension of NaH (60% in mineral oil, 972 mg, 24.3 mmol) in DMSO (16 mL) is added dimethyl malonate (2.78 mL, 24.3 mmol). The mixture is heated at 60° C. for 10 min and then is cooled to room temperature before 4-bromo-1-fluoro-2-nitro-benzene (1.0 mL, 8.1 mmol) is added. The resulting mixture is heated at 60° C. for 3 hr and then is quenched with saturated aqueous NH4Cl solution. The mixture is extracted with EtOAc, washed with brine, dried over MgSO4, and concentrated. The crude is used without further purification.
Name
Quantity
972 mg
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
2.78 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

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